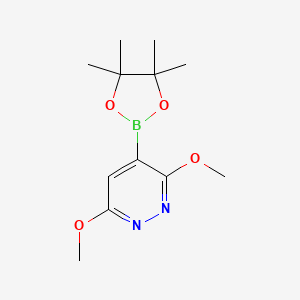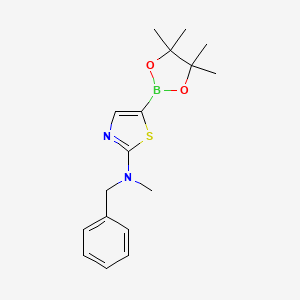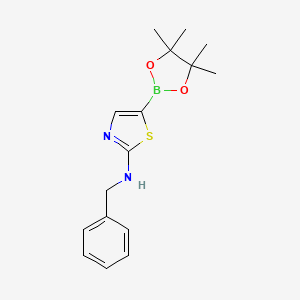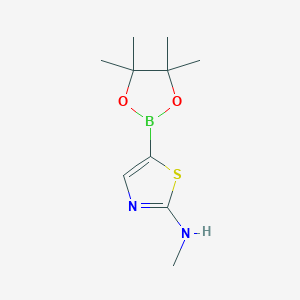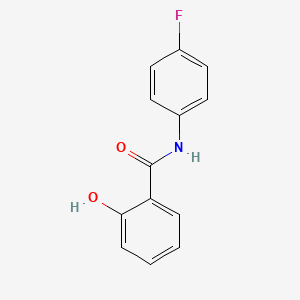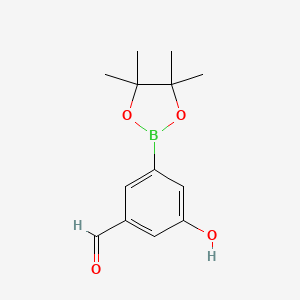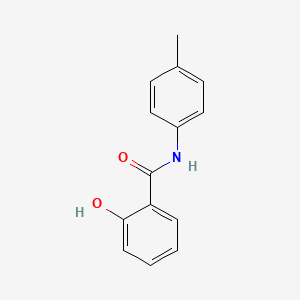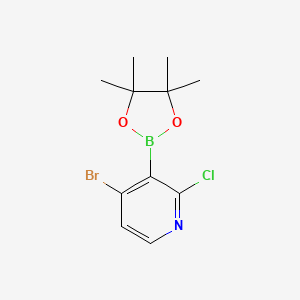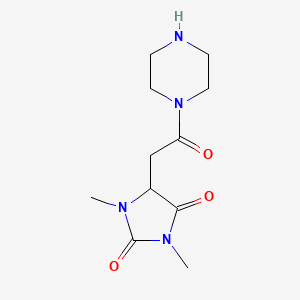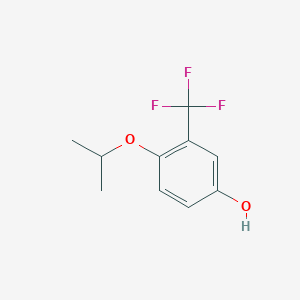
4-Isopropoxy-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol . It belongs to the class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an isopropoxy group and a trifluoromethyl group . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
4-Isopropoxy-3-(trifluoromethyl)phenol has been used in a variety of scientific research studies. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds. In addition, this compound has been used in the synthesis of a variety of metal complexes, such as cobalt and nickel complexes.
Mecanismo De Acción
Target of Action
4-Isopropoxy-3-(trifluoromethyl)phenol is a type of organofluorine compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
Organofluorine compounds like this are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of the carbon-fluorine bond .
Biochemical Pathways
The compound is likely involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Isopropoxy-3-(trifluoromethyl)phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also soluble in most organic solvents, making it easy to use in a variety of synthetic reactions. However, it is also relatively unstable and can react with other compounds, making it difficult to store for long periods of time.
Direcciones Futuras
4-Isopropoxy-3-(trifluoromethyl)phenol has potential applications in a variety of fields, including pharmaceuticals, organic synthesis, and metal complex synthesis. It could be used as a reagent in the synthesis of new compounds, including pharmaceuticals. It could also be used as a catalyst in a variety of reactions, such as oxidation and reduction reactions. In addition, it could be used to synthesize metal complexes, which could be used in a variety of applications, such as catalysts and electrocatalysts. Finally, it could be used in the synthesis of polymers, which could have applications in a variety of fields, such as materials science and nanotechnology.
Métodos De Síntesis
4-Isopropoxy-3-(trifluoromethyl)phenol can be synthesized from 4-chloro-3-(trifluoromethyl)phenol (CTFP) in two steps. In the first step, CTFP is reacted with isopropyl alcohol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form this compound. In the second step, the product is purified by distillation.
Safety and Hazards
The safety data sheet for a similar compound, 2-Isopropoxy-4-(trifluoromethyl)phenol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Análisis Bioquímico
Biochemical Properties
4-Isopropoxy-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression that can alter cellular metabolism and function . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with cytochrome P450 enzymes is a prime example of how it can modulate enzyme activity and influence metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues . The compound’s influence on metabolic pathways underscores its potential impact on biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These transport mechanisms can affect the compound’s activity and function, as well as its overall distribution in tissues .
Propiedades
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCYGMBPMHQQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

